1-Bromo-2-tosylbenzene

Radical Cyclization ortho-Bromo Sulfone Benz-fused Heterocycles

Standard aryl bromides cannot achieve chemoselective sequential cross-coupling or radical cyclization to benz-fused sulfones-the ortho-sulfone architecture is essential. 1-Bromo-2-tosylbenzene (CAS 244263-64-7) provides this exact bifunctional scaffold. • Enables sequential Suzuki-Miyaura coupling via differentiated C-Br/C-S electrophiles (quateraryl yields up to 84%) • Ortho-disposition required for directed ortho-metalation and radical cyclization-para isomer yields only linear products • C-S sulfone bond stable to aqueous base; sulfonate esters hydrolyze under identical conditions

Molecular Formula C13H11BrO2S
Molecular Weight 311.2 g/mol
CAS No. 244263-64-7
Cat. No. B1312788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-tosylbenzene
CAS244263-64-7
Molecular FormulaC13H11BrO2S
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2Br
InChIInChI=1S/C13H11BrO2S/c1-10-6-8-11(9-7-10)17(15,16)13-5-3-2-4-12(13)14/h2-9H,1H3
InChIKeyXGDRKQHNUBWVID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-tosylbenzene: ortho-Bromo Diaryl Sulfone Building Block


1-Bromo-2-tosylbenzene (CAS 244263-64-7), systematically named 1-bromo-2-[(4-methylphenyl)sulfonyl]benzene or 2-bromophenyl 4′-tolyl sulfone, is a bifunctional aryl bromide–diaryl sulfone building block with molecular formula C₁₃H₁₁BrO₂S and a molecular weight of 311.20 g·mol⁻¹ [1]. The compound features an ortho-bromo substituent directly adjacent to a p-toluenesulfonyl (tosyl) group on the benzene ring, creating a distinctive 1,2-relationship between the electrophilic carbon–bromine bond and the electron-withdrawing sulfone moiety. This ortho-disposition enables unique reactivity manifolds—including directed ortho-metalation, radical cyclization, and participation in desulfonylative cross-coupling—that are not accessible with the corresponding para-bromo isomer or with sulfonate ester analogs . As a diaryl sulfone, it belongs to a privileged scaffold class found in numerous bioactive molecules and advanced materials, making it a versatile intermediate for medicinal chemistry, agrochemical discovery, and materials science [2].

1-Bromo-2-tosylbenzene vs. Generic Substitutes


Attempting to substitute 1-bromo-2-tosylbenzene with a generic aryl bromide (e.g., bromobenzene), a sulfonate ester (e.g., 2-bromophenyl p-toluenesulfonate, CAS 84672-48-0), or the para-bromo regioisomer (1-bromo-4-tosylbenzene, CAS 5184-70-3) will lead to fundamentally divergent reaction outcomes. Three structural features are simultaneously essential and non-interchangeable. First, the ortho relationship between bromine and the sulfone group is a prerequisite for directed ortho-metalation chemistry and for the radical cyclization pathway that produces benz-fused cyclic sulfones . The para-bromo isomer lacks this proximity and yields linear rather than cyclized products under identical conditions. Second, the C–S bond of the diaryl sulfone exhibits distinct oxidative addition reactivity with transition-metal catalysts compared to the C–O bond of sulfonate esters; aryl sulfones display intermediate electrophilic reactivity in Suzuki–Miyaura coupling between that of aryl bromides and nitroarenes, enabling chemoselective sequential cross-coupling strategies that sulfonate esters cannot replicate [1]. Third, the tosyl group's electronic and steric profile—conferred by the para-methyl substituent—differs measurably from the unsubstituted phenyl sulfone analog (1-bromo-2-(phenylsulfonyl)benzene, CAS 5324-79-8), affecting both reaction rates and product physicochemical properties . Each of these differentiators is substantiated by quantitative data presented in Section 3.

1-Bromo-2-tosylbenzene: Differentiation Evidence


ortho-Bromo Sulfone Enables Radical Cyclization

1-Bromo-2-tosylbenzene belongs to the class of ortho-bromophenyl sulfones that undergo efficient radical cyclization upon treatment with tributyltin hydride (Bu₃SnH) to form benz-fused six- or seven-membered ring sulfone products. Brown et al. demonstrated this transformation across a range of ortho-bromophenyl sulfone substrates . The ortho-bromo substitution is mechanistically critical: the initially formed aryl radical undergoes intramolecular cyclization onto the adjacent sulfone-bearing ring. This cyclization pathway is completely absent in the para-bromo isomer (1-bromo-4-tosylbenzene, CAS 5184-70-3), where the spatial separation between the radical center and the sulfone aryl ring precludes intramolecular bond formation . The reaction proceeds with stereoselective control governed by the sulfone geometry.

Radical Cyclization ortho-Bromo Sulfone Benz-fused Heterocycles Stereoselective Synthesis

Suzuki–Miyaura Coupling Reactivity of Diaryl Sulfones

Chatelain et al. (2019) established that (hetero)aryl sulfones function as electrophilic coupling partners in palladium-catalyzed Suzuki–Miyaura cross-coupling (SMC), displaying intermediate reactivity between typical aryl (pseudo)halides and nitroarenes [1]. This intermediate reactivity ranking—ArCl < ArSO₂R < ArBr ≈ ArNO₂—enables sequential chemoselective cross-coupling without protecting-group manipulations. Aryl sulfonate esters (e.g., 2-bromophenyl p-toluenesulfonate, CAS 84672-48-0), by contrast, undergo SMC via C–O bond oxidative addition with a different reactivity profile that does not slot into the same chemoselectivity ladder. The sulfone C–S bond oxidative addition was confirmed as the turnover-limiting step by mechanistic experiments and DFT calculations [1]. Over 30 examples were demonstrated, with yields of up to 84% for teraryl and quateraryl products obtained in only 2–3 sequential coupling steps.

Suzuki-Miyaura Coupling Aryl Sulfone Electrophile Iterative Cross-Coupling Chemoselectivity

Hydrolytic Stability of Sulfone C–S Bond

1-Bromo-2-tosylbenzene (diaryl sulfone, C–SO₂–C linkage) benefits from the inherent hydrolytic stability of the sulfone functional group. The sulfone moiety is resistant to hydrolysis under both acidic and basic aqueous conditions, unlike the sulfonate ester group (C–O–SO₂–C) present in 2-bromophenyl p-toluenesulfonate (CAS 84672-48-0) [1]. Sulfonate esters are prone to nucleophilic cleavage at the C–O bond, particularly under basic or nucleophilic conditions, which can lead to premature degradation of the building block during multi-step synthetic sequences or upon prolonged storage. This stability difference is well-established in organic chemistry and is reflected in the widespread use of sulfones as stable intermediates in medicinal chemistry, whereas sulfonate esters are typically employed as leaving groups or protecting groups rather than stable structural motifs [2].

Hydrolytic Stability Sulfone vs. Sulfonate Aqueous Reaction Compatibility Long-Term Storage

Tosyl vs. Phenyl Sulfone Physicochemical Profile

1-Bromo-2-tosylbenzene (MW 311.20, XLogP3 = 3.4) exhibits measurably different physicochemical properties compared to its des-methyl analog, 1-bromo-2-(phenylsulfonyl)benzene (CAS 5324-79-8, MW 297.17, mp 112–113 °C) [1][2]. The para-methyl group on the tosyl moiety increases both molecular weight (+14 Da) and lipophilicity (estimated ΔLogP ≈ +0.5). The phenyl sulfone analog has a well-defined melting point of 112–113 °C, whereas the tosyl analog is typically handled as a solid with a different melting range, reflecting altered crystal packing . These differences impact chromatographic behavior, solubility in organic solvents, and downstream product properties in medicinal chemistry lead optimization.

LogP Melting Point Physicochemical Properties Solubility

TosMIC-Mediated Diaryl Sulfone Synthesis

1-Bromo-2-tosylbenzene can be accessed via a copper(II)-catalyzed sulfonylation of aryl bromides using TosMIC (p-toluenesulfonylmethyl isocyanide) as the sulfonylating agent under neutral conditions, as reported by Tetrahedron (2020) [1]. This method provides an efficient and direct route to diaryl sulfones from aryl bromides, iodides, and boronic acids with TosMIC, representing the first report of TosMIC-mediated sulfonylation of aryl halides. The method tolerates a diverse range of aryl halides and operates under mild, neutral conditions. This synthetic strategy is not applicable to sulfonate ester analogs, which require fundamentally different synthetic approaches involving phenolic precursors and sulfonyl chlorides . The TosMIC route offers advantages in substrate scope and functional group compatibility.

TosMIC Sulfonylation Copper Catalysis Diaryl Sulfone Synthesis Manufacturing Route

ortho-Sulfone Directed Metalation

The sulfone group in 1-bromo-2-tosylbenzene serves as a powerful directing group for ortho-metalation, enabling regioselective functionalization at positions adjacent to the sulfone moiety. Divergent reactivity studies on alkyl aryl sulfones have demonstrated that such compounds undergo initial directed ortho-metalation with good regioselectivity at low temperature (−78 °C), despite the presence of more acidic α-hydrogen atoms [1]. This ortho-directing effect is a unique feature of the sulfone functional group and is not observed with sulfonate esters, where the oxygen atom disrupts the directing ability. The ortho-bromo substituent in 1-bromo-2-tosylbenzene occupies one ortho position, leaving the second ortho site available for directed functionalization, creating opportunities for sequential difunctionalization of the benzene ring.

Directed ortho-Metalation Sulfone Directing Group Regioselective Functionalization Carbanion Chemistry

1-Bromo-2-tosylbenzene: Validated Applications


Benz-Fused Cyclic Sulfone Synthesis via Radical Cyclization

1-Bromo-2-tosylbenzene is the building block of choice for constructing benz-fused six- and seven-membered ring sulfones via tributyltin hydride-mediated radical cyclization. As established by Brown et al. (Synlett 1995) , the ortho-bromo sulfone architecture is mechanistically essential for this transformation—the para-bromo isomer (CAS 5184-70-3) cannot undergo intramolecular cyclization and yields only linear reduction products under identical conditions. This application is directly relevant to medicinal chemistry programs targeting cyclic sulfone scaffolds, which are prevalent in bioactive molecules. Procurement of the ortho-bromo isomer specifically enables this synthetic disconnection; procurement of the para isomer or a sulfonate ester would necessitate a complete redesign of the synthetic route.

Iterative Polyaryl Synthesis by Sulfone Coupling

The intermediate SMC reactivity of aryl sulfones—between aryl chlorides and aryl bromides—enables rapid sequential cross-coupling to construct non-symmetric teraryls and quateraryls in 2–3 steps without protecting-group manipulations. Chatelain et al. (Angew. Chem. Int. Ed. 2019) demonstrated this chemoselective strategy across >30 examples with yields up to 84% for quateraryls. 1-Bromo-2-tosylbenzene, bearing both a reactive aryl bromide and a sulfone electrophile on the same ring, provides a uniquely differentiated bifunctional building block for such iterative polyaryl syntheses. This scenario is most valuable in materials science (OLED materials, liquid crystals) and pharmaceutical research where rapid access to diverse biaryl and polyaryl libraries is critical.

ortho-Functionalization via Sulfone-Directed Metalation

The sulfone group in 1-bromo-2-tosylbenzene serves as a powerful directed metalation group (DMG), enabling regioselective lithiation at the remaining ortho position at low temperature. MacNeil et al. (J. Org. Chem. 2001) and Řehová & Jahn (Eur. J. Org. Chem. 2015) have established that aryl sulfones undergo directed ortho-metalation with high regioselectivity, with the SO₂R directing power ranked ahead of bromine and methoxy substituents in competition experiments. This enables a sequential functionalization strategy: the bromine atom can be exploited in cross-coupling (Suzuki, Heck, Buchwald-Hartwig) while the sulfone directs electrophilic functionalization at the second ortho position. This dual reactivity mode is not available with sulfonate ester analogs.

Aqueous-Stable Sulfone Intermediates for Multi-Step Synthesis

For synthetic sequences involving aqueous workup steps, basic reaction conditions, or prolonged storage of intermediates, the hydrolytic stability of the diaryl sulfone C–S bond provides a decisive advantage over sulfonate esters. While sulfonate esters such as 2-bromophenyl p-toluenesulfonate (CAS 84672-48-0) are susceptible to base-catalyzed C–O bond cleavage, the sulfone linkage in 1-bromo-2-tosylbenzene remains intact under these conditions . This stability is particularly relevant in process chemistry and scale-up contexts, where intermediate degradation can significantly impact overall yield and product purity. The sulfone building block also offers superior long-term storage stability compared to sulfonate esters, reducing procurement frequency and inventory management costs.

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